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Dicyclohexyl disulfide

Hydrophobicity Partition coefficient Formulation design

Dicyclohexyl disulfide (DCDS) is a symmetrical dialkyl disulfide (C₁₂H₂₂S₂, MW 230.43) consisting of two cyclohexyl moieties bridged by a disulfide bond. It appears as a colorless to pale-yellow liquid with a boiling point of 162–163 °C at 6 mmHg and a density of 1.046 g/mL at 25 °C.

Molecular Formula C12H22S2
Molecular Weight 230.4 g/mol
CAS No. 2550-40-5
Cat. No. B1582164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl disulfide
CAS2550-40-5
Molecular FormulaC12H22S2
Molecular Weight230.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SSC2CCCCC2
InChIInChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyODHAQPXNQDBHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  slightly soluble in alcohol;  soluble in fat

Dicyclohexyl Disulfide (CAS 2550-40-5): Procurement Guide for an Organosulfur Intermediate Across Flavor, Rubber, and Synthesis Applications


Dicyclohexyl disulfide (DCDS) is a symmetrical dialkyl disulfide (C₁₂H₂₂S₂, MW 230.43) consisting of two cyclohexyl moieties bridged by a disulfide bond [1]. It appears as a colorless to pale-yellow liquid with a boiling point of 162–163 °C at 6 mmHg and a density of 1.046 g/mL at 25 °C . DCDS is primarily employed as a sulfur donor and vulcanization modifier in rubber compounding, a flavor agent (FEMA 3448) delivering alliaceous, meaty, and seafood notes, and a synthetic intermediate for pharmaceuticals and agrochemicals . Its closest functional analogs include dibenzothiazyl disulfide (MBTS), diphenyl disulfide (DPDS), dimethyl disulfide (DMDS), diallyl disulfide (DADS), and N-cyclohexyl-2-benzothiazole sulfenamide (CBS), each of which competes in overlapping application spaces but exhibits distinct physicochemical and performance profiles that preclude direct substitution .

Why In-Class Dialkyl Disulfide Interchange is Not Advisable and What DCDS Procurement Must Consider


Although all dialkyl disulfides share the R-S-S-R' core, the identity of the alkyl/aryl substituents radically alters key properties governing industrial utility: hydrophobicity (log P spans from ~2 for dimethyl disulfide to >6 for DCDS), steric bulk around the S-S bond, thermal lability of the disulfide linkage, and vapor pressure [1]. These parameters control volatility in flavor applications, scorch safety and crosslink density in rubber vulcanization, and solvolysis/reactivity profiles in synthesis. Substituting DCDS with DMDS in a flavor formulation, for example, would shift the organoleptic profile from subtle alliaceous-crustacean notes to an aggressive sulfidic cabbage note while also changing the formulation's volatility behavior [2]. Similarly, replacing DCDS with MBTS in rubber compounding introduces heteroatom-containing accelerator fragments that alter cure kinetics and final network architecture [3]. The quantitative evidence below delineates the specific dimensional differentiations that justify dedicated procurement of DCDS over its closest available alternatives.

Quantitative Head-to-Head Evidence: Dicyclohexyl Disulfide vs. Closest Competing Disulfides for Scientific Selection


Log P Hydrophobicity Benchmarks: DCDS vs. Dimethyl Disulfide (DMDS) and Diphenyl Disulfide (DPDS)

Dicyclohexyl disulfide exhibits a measured/estimated log Kow of 6.41 [1], placing it at the extreme hydrophobic end of the dialkyl disulfide spectrum. This value is substantially higher than that of dimethyl disulfide (log Kow ≈ 1.77–2.0), diallyl disulfide (log Kow ≈ 2.8), and even exceeds that of diphenyl disulfide (log Kow ≈ 4.5–5.0) [2]. For procurement decisions, this difference carries multiple consequences: (i) in flavor formulations, the high log P of DCDS partitions preferentially into the oil phase, ensuring sustained release of heavy base notes rather than rapid top-note evaporation; (ii) in environmental fate assessments, the estimated Koc of 7.3×10⁴ predicts near-complete soil immobility, contrasting sharply with the moderate mobility of DMDS [3].

Hydrophobicity Partition coefficient Formulation design Environmental fate

Boiling Point and Volatility Differentiation: DCDS vs. Dimethyl Disulfide and Diallyl Disulfide in Flavor and Rubber Processing

DCDS has a boiling point of 162–163 °C at 6 mmHg . Under equivalent reduced-pressure conditions, dimethyl disulfide boils at approximately 109–110 °C (atmospheric bp ~109 °C), and diallyl disulfide boils at ~78–80 °C at 6 mmHg [1]. The roughly 50–80 °C higher boiling point of DCDS (under vacuum) translates into substantially lower vapor pressure at typical rubber compounding temperatures (140–180 °C), meaning DCDS is retained in the compound matrix during mixing and early curing stages rather than volatilizing . This reduced volatility is explicitly cited as an industrial advantage in rubber processing, where DCDS serves as a vulcanization modifier that remains present throughout the cure cycle .

Volatility Flavor retention Processing window Thermal stability

Organoleptic Specificity: DCDS's Multi-Faceted Flavor Profile vs. Simpler Disulfides

DCDS (FEMA 3448) is characterized by an unusually broad organoleptic spectrum described as alliaceous (onion/garlic), meaty, egg, nut skin, coffee, clam, and crab at a taste threshold of 5 ppm . In contrast, diallyl disulfide (FEMA 2028) presents a narrower garlic-onion pungent profile, dimethyl disulfide (FEMA 3536) is predominantly sulfidic-cabbage, and diphenyl disulfide carries minimal direct food flavor utility [1]. The DCDS flavor profile includes crustacean and coffee/cocoa notes that are entirely absent from the major competing disulfides, making it irreplaceable in complex savory and seafood flavor formulations .

Flavor chemistry Organoleptic properties FEMA GRAS Sensory analysis

Synthesis Intermediate Utility: DCDS as a Key Precursor for N-(Cyclohexylthio)phthalimide (CTP) Rubber Anti-Scorching Agent

DCDS is specifically identified as the chemical intermediate for producing N-(cyclohexylthio)phthalimide (CTP), a widely used rubber anti-scorching agent (vulcanization retarder) . CTP, also known as PVI (pre-vulcanization inhibitor), is manufactured by reacting DCDS with phthalimide [1]. This synthesis pathway exploits the presence of the cyclohexylthio moiety in DCDS. Dimethyl disulfide, diphenyl disulfide, and diallyl disulfide cannot serve as direct replacements in this route because the resulting N-(alkylthio/arylthio)phthalimide products would exhibit substantially different (and typically inferior) scorch-delay performance characteristics compared to the cyclohexyl derivative . Patents on DCDS production methods explicitly cite its utility as a raw material for rubber vulcanization retarders, underscoring the industrial demand driven by the CTP market [2].

Rubber anti-scorching CTP synthesis Vulcanization retarder Chemical intermediate

Regulatory and Safety Benchmarking: DCDS's JECFA 'No Safety Concern' Status and Purities vs. Alternative Vulcanization Accelerators

DCDS has been evaluated by JECFA and assigned an ADI of 'Acceptable' with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This favorable regulatory profile for food use (FEMA 3448, EU Regulation 1334/2008 & 872/2012 compliant) distinguishes DCDS from many rubber accelerators such as MBTS and CBS, which are not approved for direct food flavor use and carry concerns around nitrosamine formation . The standard commercial purity of DCDS ranges from ≥90% to ≥95% (GC) across major suppliers (Sigma-Aldrich, TCI, Aladdin) . While this purity range is comparable to other technical-grade disulfides, the combination of adequate purity with food-grade certification (FG, Halal) is a differentiated procurement attribute not shared by industrial rubber-only disulfides .

Regulatory compliance JECFA evaluation Food safety Nitrosamine risk

Synthesis Yield Benchmarking: Phase-Transfer Catalysis Method Achieving Up to 95% Yield vs. Conventional Aqueous Routes

The state-of-the-art production method for DCDS employs phase-transfer catalysis (PTC) using chlorocyclohexane, sodium sulfide, and sulfur as raw materials, achieving product yields of up to 95% [1]. In comparison, earlier aqueous-phase methods described in patent literature (e.g., RU2187501C1) report yields 0.7–13.8% lower than the optimized PTC process [2]. A separate patent (WO2012024839A1) describes a sodium disulfide route that co-produces industrial-grade sodium chloride as a by-product, adding process economic value but without necessarily surpassing the 95% yield ceiling [3]. For procurement professionals sourcing DCDS, awareness of the manufacturer's synthetic route provides a proxy for product consistency, impurity profile, and cost structure, with PTC-based material offering the highest documented yield and likely lowest residual reactant burden.

Synthesis efficiency Process economics Yield optimization Phase-transfer catalysis

Validated Application Scenarios Where Dicyclohexyl Disulfide's Differentiated Properties Dictate Its Selection Over Alternatives


Savory and Seafood Flavor Formulations Requiring Crustacean/Coffee Notes

DCDS is the only commercially available disulfide that simultaneously delivers onion-garlic (alliaceous), meaty-savory, clam, crab, and coffee/cocoa organoleptic notes at a taste threshold of 5 ppm . Flavorists developing shellfish, roast-meat, or coffee-chocolate profiles cannot substitute DADS (purely garlic-onion) or DMDS (aggressive sulfidic-cabbage) without losing the critical crustacean and roasted dimension. The JECFA 'no safety concern' designation and EU regulatory compliance [1] further cement DCDS as the sole food-grade disulfide for these complex flavor targets.

CTP (N-Cyclohexylthio)phthalimide) Anti-Scorching Agent Manufacture

DCDS serves as the direct synthetic precursor to CTP (PVI), the industry-standard pre-vulcanization inhibitor used in tire and rubber goods manufacturing . The cyclohexylthio moiety is essential for CTP's scorch-delay activity profile; alternative disulfides (DMDS, DPDS, DADS) would produce phthalimide derivatives lacking the validated performance characteristics of the cyclohexyl analog. Patents explicitly identify DCDS as the raw material for rubber vulcanization retarder production, making it irreplaceable in this supply chain [2].

High-Temperature Rubber Compounding Where Low-Volatility Sulfur Donors Are Required

With a boiling point of 162–163 °C at 6 mmHg and a flash point exceeding 113 °C (closed cup) , DCDS is substantially less volatile than DMDS (bp ~109 °C atmospheric) or DADS. This thermal stability is critical in rubber mixing and curing operations conducted at 140–180 °C, where premature volatilization of the sulfur-containing additive would compromise crosslink density, create workplace odor issues, and reduce process consistency . DCDS is explicitly valued for being 'stable, reactive, and not very volatile' in industrial rubber applications.

Hydrophobic Matrix Formulations (Oil-Phase Flavors, Agrochemical Delivery, Corrosion Inhibitor Packages)

DCDS's log Kow of 6.41 [3] makes it the most hydrophobic of commercially relevant disulfides, exceeding DMDS (log P ~2), DADS (log P ~2.8), and even DPDS (log P ~4.7). This extreme lipophilicity ensures preferential partitioning into oil phases, waxes, and non-polar polymer matrices. Formulators designing oil-soluble corrosion inhibitor packages, fat-based flavor delivery systems, or hydrophobic agrochemical formulations will find DCDS's retention and release profile to be categorically different from that of any less-hydrophobic disulfide alternative, directly impacting product performance and longevity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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